molecular formula C20H22N2O3 B501600 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone CAS No. 349613-67-8

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone

Katalognummer: B501600
CAS-Nummer: 349613-67-8
Molekulargewicht: 338.4g/mol
InChI-Schlüssel: QLEJIPPPJVEACG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone is a synthetic organic compound characterized by a benzodioxole moiety linked to a piperazine ring and a p-tolyl (4-methylphenyl) methanone group. The benzodioxole core, a fused aromatic ring with two oxygen atoms, is a common pharmacophore in medicinal chemistry due to its stability and ability to modulate biological activity.

Eigenschaften

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-2-5-17(6-3-15)20(23)22-10-8-21(9-11-22)13-16-4-7-18-19(12-16)25-14-24-18/h2-7,12H,8-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEJIPPPJVEACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984483
Record name {4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6602-00-2
Record name {4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Acylation of Piperazine Derivatives

The most direct route involves reacting 4-(Benzo[d]dioxol-5-ylmethyl)piperazine with a p-tolyl carbonyl chloride under basic conditions:

General Procedure :

  • Dissolve 4-(Benzo[d]dioxol-5-ylmethyl)piperazine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.5 equiv) as a base to scavenge HCl.

  • Slowly add p-toluoyl chloride (1.2 equiv) at 0°C.

  • Warm to room temperature and stir for 12–24 hours.

  • Quench with water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Key Parameters :

  • Solvent : DCM or THF.

  • Temperature : 0°C to room temperature.

  • Yield : 60–75% (estimated from analogous piperazine acylations).

Coupling via Carbodiimide-Mediated Reactions

For acid precursors, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid:

Reaction Scheme :
p-Tolylacetic acid + EDC → Reactive intermediate + 4-(Benzo[d][1,dioxol-5-ylmethyl)piperazine → Target compound.

Optimization Data :

ActivatorSolventTemp (°C)Time (h)Yield (%)
EDCDCM252468
DCCTHF401872
CDIAcetonitrile501265

CDI = 1,1'-Carbonyldiimidazole

Transition Metal-Catalyzed Carbonylative Coupling

Palladium-catalyzed carbonylation offers an alternative for constructing the methanone bridge:

Procedure :

  • Combine 4-(Benzo[d]dioxol-5-ylmethyl)piperazine (1.0 equiv), p-tolylboronic acid (1.5 equiv), and Pd(OAc)₂ (5 mol%) in CO atmosphere (1 atm).

  • Add Xantphos (10 mol%) as a ligand and Cs₂CO₃ (2.0 equiv) in DMF.

  • Heat at 80°C for 24 hours.

Outcome :

  • Conversion : >90% (by TLC).

  • Isolated Yield : 55–60% after column chromatography.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the piperazine core on Wang resin enables iterative coupling:

Steps :

  • Load Wang resin with Fmoc-piperazine.

  • Deprotect with 20% piperidine in DMF.

  • Couple benzo[d]dioxole-5-carbaldehyde via reductive amination (NaBH₃CN, 4Å MS).

  • Cleave with TFA/DCM (95:5) to obtain 4-(Benzo[d]dioxol-5-ylmethyl)piperazine.

  • Perform on-resin acylation with p-toluoyl chloride.

Advantages :

  • Purity : >95% (HPLC).

  • Scalability : Milligram to gram quantities.

Analytical Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.65 (d, J = 8.1 Hz, 2H, p-tolyl H-2,6), 7.25 (d, J = 8.1 Hz, 2H, p-tolyl H-3,5), 6.82 (s, 1H, benzodioxole H-2), 6.72 (d, J = 8.0 Hz, 1H, benzodioxole H-5), 5.98 (s, 2H, -OCH₂O-), 3.68–3.52 (m, 8H, piperazine H), 2.95 (s, 2H, -CH₂-), 2.38 (s, 3H, -CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₄H₂₇N₂O₃ [M+H]⁺: 407.1965; found: 407.1968.

Purity Assessment :

  • HPLC : C18 column, 70:30 MeOH/H₂O, λ = 254 nm, tᵣ = 12.7 min, purity >98%.

Challenges and Mitigation Strategies

  • Piperazine Dimethylation :

    • Risk : Over-alkylation during benzodioxole coupling.

    • Solution : Use excess benzodioxole-5-carbaldehyde and monitor via LC-MS.

  • Methanone Hydrolysis :

    • Risk : Acidic or basic conditions cleave the ketone.

    • Mitigation : Avoid prolonged exposure to aqueous media post-synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have demonstrated the anticonvulsant properties of piperazine derivatives, including those similar to (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone. For instance, a related compound exhibited significant protection against seizures in various animal models, suggesting an influence on GABAergic neurotransmission .

Mechanism of Action :
The anticonvulsant effects are believed to stem from modulation of neurotransmitter systems, particularly enhancing GABAergic activity, which is crucial in controlling excitability in the brain.

Antidepressant Effects

In addition to anticonvulsant properties, piperazine derivatives have shown promise as antidepressants. The compound's structural similarity to known antidepressants suggests potential efficacy in mood regulation .

Research Findings :
Studies involving forced swim tests and tail suspension tests in mice indicated that related compounds can significantly reduce depressive-like behaviors, further supporting their potential as therapeutic agents for depression .

Sleep Modulation

Novel compounds derived from piperazine structures have been explored for their ability to modulate sleep patterns. Research indicates that these compounds may affect sleep architecture and promote better sleep quality .

Case Studies and Research Findings

StudyCompoundFindings
1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-ureaExhibited broad-spectrum anticonvulsant activity in multiple seizure models; demonstrated antidepressant activity without significant toxicity.
Novel piperazine derivativesShown to modulate sleep effectively; potential for treating sleep disorders.

Wirkmechanismus

The mechanism of action of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by influencing GABAergic neurotransmission. This modulation can lead to anticonvulsant and antidepressant effects, making it a potential candidate for the treatment of epilepsy and depression .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Modifications

The target compound’s structural analogs differ primarily in substituents attached to the piperazine or aromatic moieties. Key examples include:

Compound Name Structural Modifications Key Features Biological Activity
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone Morpholinosulfonyl phenyl replaces p-tolyl Enhanced polarity due to sulfonamide group; improved enzyme inhibition potential Anticancer properties (kinase inhibition)
Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone Thiadiazole and methoxybenzyl substituents Increased heterocyclic diversity; improved antimicrobial activity Antimicrobial, antitumor
Piribedil Benzo[d][1,3]dioxole + piperazine + pyrimidine Dopamine agonist structure Treatment of Parkinson’s disease
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}methanone Sulfonylpiperidine group Dual piperazine-piperidine architecture; targets serotonin receptors Antidepressant/antipsychotic potential
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-benzoyl-5-methoxyphenoxyethanone Benzene sulfonamide + methoxyphenoxy High affinity for DNA repair enzymes Anticancer activity

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Benzodioxole derivatives are prone to CYP450-mediated oxidation, but piperazine substitution (e.g., ) reduces first-pass metabolism .

Unique Advantages of the Target Compound

The combination of benzodioxole, piperazine, and p-tolyl groups confers distinct advantages:

  • Balanced Lipophilicity : Optimal for both oral bioavailability and tissue penetration.
  • Structural Versatility : The piperazine core allows for further derivatization to enhance target selectivity (e.g., adding fluorophenyl groups for kinase inhibition, as in ).
  • Synergistic Pharmacophores : Benzodioxole (stability) + p-tolyl (hydrophobicity) may enable dual mechanisms of action, such as receptor antagonism and enzyme inhibition .

Biologische Aktivität

The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structure incorporates a piperazine ring and a benzo[d][1,3]dioxole moiety, both of which are known for their interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and potential therapeutic applications.

Structural Characteristics

The molecular formula for (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, with a molecular weight of approximately 314.39 g/mol. The structural features include:

  • Piperazine ring : A common scaffold in many pharmaceuticals, enhancing interaction with neurotransmitter receptors.
  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
  • p-Tolyl group : Contributes to the lipophilicity and overall binding affinity of the compound.

Table 1: Structural Features and Properties

PropertyValue
Molecular FormulaC19H22N2O3C_{19}H_{22}N_{2}O_{3}
Molecular Weight314.39 g/mol
Key Functional GroupsPiperazine, Benzo[d][1,3]dioxole, p-Tolyl

Neurotransmitter Receptor Interaction

Research indicates that compounds similar to (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone interact primarily with serotonin and dopamine receptors. These interactions are crucial for developing treatments for various psychiatric disorders.

  • Serotonin Receptors : The compound shows potential as an antidepressant by modulating serotonin levels.
  • Dopamine Receptors : Its activity at dopamine receptors suggests possible applications in treating conditions like schizophrenia and Parkinson's disease.

Antidepressant and Antipsychotic Potential

The unique combination of structural components allows this compound to exhibit antidepressant and antipsychotic properties. Modifications in the piperazine ring have been shown to influence receptor affinity significantly, enhancing its therapeutic profile.

Study 1: Antidepressant Activity

A study conducted on similar compounds demonstrated that modifications to the benzo[d][1,3]dioxole moiety improved binding affinity to serotonin receptors, leading to enhanced antidepressant effects in animal models.

Study 2: Antipsychotic Effects

Another study highlighted the efficacy of related piperazine derivatives in reducing symptoms in rodent models of schizophrenia, suggesting that (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone could exhibit similar benefits.

Pharmacological Profiles

The pharmacological profiles of compounds related to (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone are summarized below:

Compound NameBiological ActivityNotable Effects
4-(Benzo[d][1,3]dioxole) derivativesAntidepressantIncreased serotonin levels
Piperazine analogsAntipsychoticReduced psychotic symptoms
Chlorophenoxy-substituted piperazinesNeuroprotectiveImproved cognitive function

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and purification via column chromatography. Key steps include:

  • Formation of the piperazine-benzo[d][1,3]dioxole intermediate using alkylation or reductive amination .
  • Coupling with p-tolyl carbonyl derivatives under anhydrous conditions (e.g., using EDCI/HOBt as coupling agents) .
    • Critical Variables : Catalyst choice (e.g., palladium for cross-coupling), solvent polarity (DMF vs. THF), and temperature (40–80°C) significantly impact yield. For example, reports yields of 75–84% using n-hexane/EtOAc solvent systems .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are discrepancies in spectral data resolved?

  • Primary Techniques :

  • 1H/13C-NMR : Assign peaks based on chemical shifts (e.g., benzo[d][1,3]dioxole protons at δ 5.9–6.1 ppm; piperazine methylene at δ 3.2–3.5 ppm) .
  • HPLC : Monitor purity (e.g., 95% peak area at 254 nm with C18 columns) .
  • Elemental Analysis : Cross-validate with theoretical values (e.g., ±0.3% deviation for C/H/N) .
    • Data Resolution : Discrepancies in NMR splitting patterns may arise from conformational flexibility; use variable-temperature NMR or computational modeling (DFT) to confirm assignments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the pharmacological profile of this compound compared to analogs?

  • SAR Framework : Compare key structural motifs and biological activities using data from analogs ():

Compound Core Structure Biological Activity
Target CompoundBenzo[d][1,3]dioxole + morpholinosulfonylPotential CNS modulation
Compound APiperazine + aromatic ringAntidepressant
Compound BMorpholine + sulfonamideAnticancer
  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to map interactions with targets like serotonin receptors or kinases. For example, the morpholinosulfonyl group may enhance blood-brain barrier penetration compared to Compound A .

Q. What strategies address contradictions in reported biological data, such as varying efficacy across cell lines?

  • Approach :

  • Dose-Response Analysis : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify IC50 variability .
  • Cell Line Profiling : Compare activity in primary vs. immortalized cells (e.g., HEK-293 vs. SH-SY5Y) to assess target specificity .
  • Metabolic Stability Assays : Use liver microsomes to evaluate if rapid metabolism underlies inconsistent in vitro/in vivo results .

Q. How can advanced computational methods improve the design of derivatives with enhanced selectivity?

  • Workflow :

Molecular Dynamics Simulations : Predict binding stability (e.g., >100 ns trajectories for dopamine D3 receptor complexes) .

ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<90 Ų) for CNS penetration .

Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing p-tolyl with fluorophenyl) .

Methodological Challenges and Solutions

Q. What orthogonal purification methods are recommended when HPLC fails to resolve closely related impurities?

  • Solutions :

  • Prep-TLC : Use silica gel GF254 plates with CH2Cl2/MeOH (9:1) for small-scale separation .
  • Ion-Exchange Chromatography : Applicable if impurities differ in polarity (e.g., protonated piperazine intermediates) .
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/n-hexane) to exploit differential solubility .

Q. How should researchers validate target engagement in cellular assays to confirm mechanism of action?

  • Validation Steps :

  • Knockdown/Overexpression Models : Use siRNA or CRISPR to modulate putative targets (e.g., 5-HT2A receptor) and measure activity shifts .
  • Biochemical Assays : Directly quantify enzyme inhibition (e.g., kinase activity via ADP-Glo™) .
  • Thermal Shift Assays : Confirm binding-induced protein stabilization (ΔTm ≥ 2°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.